REACTION_CXSMILES
|
Cl[CH2:2][C:3]1[N:4]=[C:5]2[CH:10]=[CH:9][CH:8]=[CH:7][N:6]2[CH:11]=1.Cl.Cl.[Cl:14][C:15]1[CH:20]=[CH:19][C:18]([N:21]2[CH2:26][CH2:25][NH:24][CH2:23][CH2:22]2)=[CH:17][CH:16]=1>>[Cl:14][C:15]1[CH:16]=[CH:17][C:18]([N:21]2[CH2:26][CH2:25][N:24]([CH2:2][C:3]3[N:4]=[C:5]4[CH:10]=[CH:9][CH:8]=[CH:7][N:6]4[CH:11]=3)[CH2:23][CH2:22]2)=[CH:19][CH:20]=1 |f:1.2.3|
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Name
|
|
Quantity
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0.25 g
|
Type
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reactant
|
Smiles
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ClCC=1N=C2N(C=CC=C2)C1
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Name
|
|
Quantity
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0.45 g
|
Type
|
reactant
|
Smiles
|
Cl.Cl.ClC1=CC=C(C=C1)N1CCNCC1
|
Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Name
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|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=C1)N1CCN(CC1)CC=1N=C2N(C=CC=C2)C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.25 g | |
YIELD: CALCULATEDPERCENTYIELD | 51% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |